N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one
Description
Scientific Research Applications
-
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
- Application : This compound is a fluorinated building block used in organic synthesis .
- Methods of Application : The specific methods of application would depend on the context of the synthesis. Typically, such compounds are used in reactions under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcomes would depend on the specific reactions that this compound is involved in. It’s used as a building block, meaning it’s a starting material that can be transformed into a variety of other compounds .
-
- Application : This compound has been studied for its potential interactions with Beta-secretase 1, a protein that’s been implicated in Alzheimer’s disease .
- Methods of Application : In pharmacological research, such compounds are typically tested in vitro (in a lab dish) or in vivo (in a living organism) to study their effects .
- Results or Outcomes : The specific outcomes of these studies aren’t provided, but the research could potentially lead to new treatments for Alzheimer’s disease .
-
3-Fluoro-4-methoxybenzoic acid
- Application : This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
- Methods of Application : The specific methods of application would depend on the context of the synthesis. Typically, such compounds are used in reactions under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcomes would depend on the specific reactions that this compound is involved in. It’s used as a building block, meaning it’s a starting material that can be transformed into a variety of other compounds .
-
Ethyl (4-fluorobenzoyl)acetate
- Application : This compound is typically used as a ligand for improving stereoselectivity of catalytic reactions due to its great chelating ability to metal centres . It is also an ideal starting material for synthesizing pyrimidine derivatives via Pinner pyrimidine reaction with amidine/guanidine .
- Methods of Application : The specific methods of application would depend on the context of the synthesis. Typically, such compounds are used in reactions under controlled conditions in a laboratory setting .
- Results or Outcomes : The iridium complexes formed by those pyrimidine derivatives are used for long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs) . The self-assembled monomer layer of pyrimidine derivatives can engineer the interfacial band of MoS2 and gold for enhanced device performance in thin film transistors .
-
- Application : This compound has been studied for its potential interactions with Beta-secretase 1, a protein that’s been implicated in Alzheimer’s disease .
- Methods of Application : In pharmacological research, such compounds are typically tested in vitro (in a lab dish) or in vivo (in a living organism) to study their effects .
- Results or Outcomes : The specific outcomes of these studies aren’t provided, but the research could potentially lead to new treatments for Alzheimer’s disease .
-
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
- Application : This compound is a fluorinated building block used in organic synthesis .
- Methods of Application : The specific methods of application would depend on the context of the synthesis. Typically, such compounds are used in reactions under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcomes would depend on the specific reactions that this compound is involved in. It’s used as a building block, meaning it’s a starting material that can be transformed into a variety of other compounds .
-
Ethyl (4-fluorobenzoyl)acetate
- Application : This compound is typically used as a ligand for improving stereoselectivity of catalytic reactions due to its great chelating ability to metal centres . It is also an ideal starting material for synthesizing pyrimidine derivatives via Pinner pyrimidine reaction with amidine/guanidine .
- Methods of Application : The specific methods of application would depend on the context of the synthesis. Typically, such compounds are used in reactions under controlled conditions in a laboratory setting .
- Results or Outcomes : The iridium complexes formed by those pyrimidine derivatives are used for long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs) . The self-assembled monomer layer of pyrimidine derivatives can engineer the interfacial band of MoS2 and gold for enhanced device performance in thin film transistors .
-
- Application : This compound has been studied for its potential interactions with Beta-secretase 1, a protein that’s been implicated in Alzheimer’s disease .
- Methods of Application : In pharmacological research, such compounds are typically tested in vitro (in a lab dish) or in vivo (in a living organism) to study their effects .
- Results or Outcomes : The specific outcomes of these studies aren’t provided, but the research could potentially lead to new treatments for Alzheimer’s disease .
-
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
- Application : This compound is a fluorinated building block used in organic synthesis .
- Methods of Application : The specific methods of application would depend on the context of the synthesis. Typically, such compounds are used in reactions under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcomes would depend on the specific reactions that this compound is involved in. It’s used as a building block, meaning it’s a starting material that can be transformed into a variety of other compounds .
properties
IUPAC Name |
tert-butyl 3-(4-fluorobenzoyl)-4-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-8-12(13(19)9-18)14(20)10-4-6-11(17)7-5-10/h4-7,12H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROSSWQELQNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133059 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one | |
CAS RN |
1395493-11-4 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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